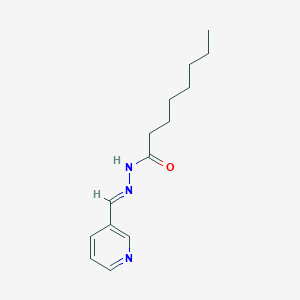![molecular formula C13H14N2O3S2 B3841990 4-methoxy-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]benzenesulfonohydrazide](/img/structure/B3841990.png)
4-methoxy-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]benzenesulfonohydrazide
Overview
Description
4-methoxy-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]benzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides This compound features a methoxy group attached to a benzene ring, a thiophene ring, and a sulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]benzenesulfonohydrazide typically involves the condensation of 4-methoxybenzenesulfonohydrazide with thiophene-2-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide moiety to amines or other reduced forms.
Substitution: The methoxy group and the thiophene ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
4-methoxy-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]benzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-methoxy-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]benzenesulfonohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfonohydrazide moiety may play a role in binding to these targets, while the methoxy and thiophene groups contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N’-[(1Z)-1-(2-thienyl)ethylidene]benzenesulfonohydrazide: Similar structure but with a methyl group instead of a methoxy group.
4-chloro-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]benzenesulfonohydrazide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
4-methoxy-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]benzenesulfonohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methoxy group, thiophene ring, and sulfonohydrazide moiety provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
4-methoxy-N-[(Z)-1-thiophen-2-ylethylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-10(13-4-3-9-19-13)14-15-20(16,17)12-7-5-11(18-2)6-8-12/h3-9,15H,1-2H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMKPRREGWLJJP-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)OC)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)OC)/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[1-(4-bromophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B3841920.png)
![N'-[(4-chloro-3-nitrobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3841925.png)


![N'-[(2-chlorobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3841949.png)
![N-[(Z)-1-(1,2-dihydroacenaphthylen-5-yl)ethylideneamino]benzamide](/img/structure/B3841959.png)
![N'-[(4-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3841967.png)


![N-(4-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B3842004.png)
![(E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboximidamide](/img/structure/B3842018.png)
![N'-{[2-(biphenyl-4-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B3842023.png)
